![molecular formula C41H28Cl2N6O12 B14950110 4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, methoxy, and dinitrophenoxy groups, which contribute to its diverse reactivity and applications in various fields.
準備方法
The synthesis of 4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Methanediylbis(2-chloroaniline) Core: This step involves the reaction of 2-chloroaniline with formaldehyde to form the methanediylbis(2-chloroaniline) core.
Introduction of the Methoxy and Dinitrophenoxy Groups: The next step involves the introduction of the methoxy and dinitrophenoxy groups through a series of substitution reactions. These reactions are typically carried out under controlled conditions to ensure the selective introduction of the desired functional groups.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target compound. This step often requires the use of specific catalysts and reaction conditions to achieve high yields and purity.
化学反応の分析
4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and dinitrophenoxy groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
科学的研究の応用
4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity make it a promising candidate for the design of novel therapeutic agents.
Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of 4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
4,4’-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline) can be compared with other similar compounds, such as:
4,4’-methanediylbis(2-chloroaniline): This compound shares a similar core structure but lacks the methoxy and dinitrophenoxy groups, resulting in different reactivity and applications.
4,4’-methanediylbis(3-chloroaniline): This compound has a similar structure but with the chloro groups positioned differently, leading to variations in chemical behavior and applications.
4,4’-methanediylbis(2-chlorobenzenamine): This compound has a similar structure but with different substituents, resulting in unique properties and applications.
特性
分子式 |
C41H28Cl2N6O12 |
|---|---|
分子量 |
867.6 g/mol |
IUPAC名 |
N-[2-chloro-4-[[3-chloro-4-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]phenyl]methyl]phenyl]-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methanimine |
InChI |
InChI=1S/C41H28Cl2N6O12/c1-58-40-18-26(5-11-38(40)60-36-13-7-28(46(50)51)20-34(36)48(54)55)22-44-32-9-3-24(16-30(32)42)15-25-4-10-33(31(43)17-25)45-23-27-6-12-39(41(19-27)59-2)61-37-14-8-29(47(52)53)21-35(37)49(56)57/h3-14,16-23H,15H2,1-2H3 |
InChIキー |
CPQUCFKBCLXPSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)N=CC4=CC(=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])OC)Cl)Cl)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
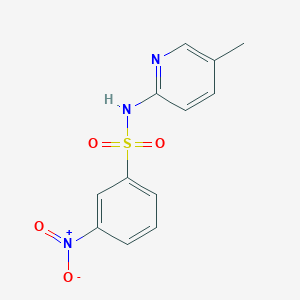

![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14950075.png)
![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
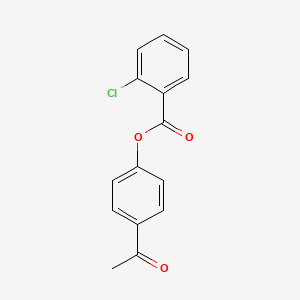
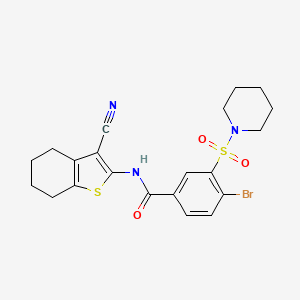
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
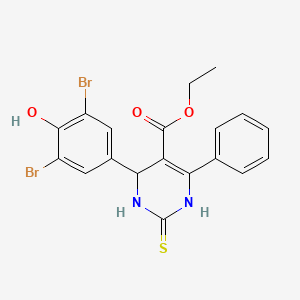
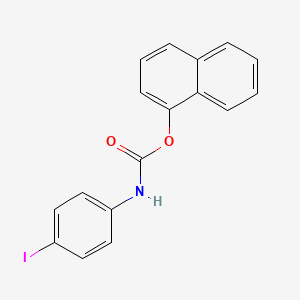
![4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B14950112.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
